![molecular formula C21H17FN2O3S2 B2715851 (3Z)-1-(3-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894685-06-4](/img/structure/B2715851.png)
(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C21H17FN2O3S2 and its molecular weight is 428.5. The purity is usually 95%.
BenchChem offers high-quality (3Z)-1-(3-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-1-(3-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Structural Analysis
Research into similar compounds, such as derivatives of 1,2,4-triazoles, has focused on understanding the nature of intermolecular interactions, such as C–H⋯O, C–H⋯SC, and C–H⋯π interactions. These studies are crucial for designing materials with specific properties, including the development of new pharmaceuticals. The detailed study of these interactions helps in predicting the behavior of these compounds in different environments (Shukla et al., 2014).
Synthesis and Radioisotope Labeling
Another application is in the synthesis and evaluation of novel compounds for potential use in medical diagnostics and treatment. For instance, the synthesis of carbon-14 labelled dufulin highlights the role of similar compounds in studying metabolism, residue, and environmental behavior, utilizing radioisotope tracing techniques. This application is vital for developing new drugs and understanding their behavior in biological systems (Yang et al., 2018).
Antiviral, Antitubercular, and Anticancer Activities
The synthesis and evaluation of thioureas derived from 4-aminobenzohydrazide hydrazones reveal the potential for compounds with similar structures to serve as antiviral, antitubercular, and anticancer agents. Such research is crucial for discovering new treatments for these diseases (Çıkla, 2010).
Development of Heterocycles for Drug Discovery
The synthesis of thieno-fused five- and six-membered nitrogen and oxygen heterocycles indicates the importance of these compounds in developing new pharmaceuticals. The ability to create diverse heterocycles is essential for drug discovery, offering new pathways for treating various diseases (Acharya et al., 2017).
Asymmetric Organocatalysis
Compounds bearing a quinazoline or benzothiadiazine skeleton have been developed for use in asymmetric organocatalysis, demonstrating the versatility of these structures in synthetic chemistry. These catalysts are used to create enantioselective reactions, a critical aspect of producing pharmaceuticals (Inokuma et al., 2011).
properties
IUPAC Name |
(3Z)-1-[(3-fluorophenyl)methyl]-3-[(4-methylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S2/c1-14-5-7-17(8-6-14)23-12-19-20(25)21-18(9-10-28-21)24(29(19,26)27)13-15-3-2-4-16(22)11-15/h2-12,23H,13H2,1H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSUYYKEHRLDOY-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.